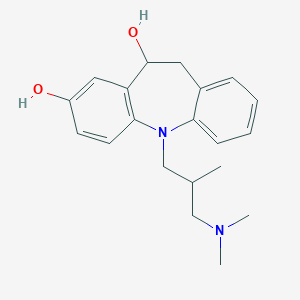
2,11-Dihydroxytrimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,11-Dihydroxytrimipramine, also known as Desmethylimipramine, is a tricyclic antidepressant drug that has been widely used in the treatment of depression and anxiety disorders. It was first synthesized in the 1950s and has since been extensively studied for its mechanism of action and therapeutic potential.
Mécanisme D'action
The exact mechanism of action of 2,11-Dihydroxytrimipraminepramine is not fully understood. However, it is believed to work by blocking the reuptake of serotonin and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters. This ultimately results in an improvement in mood and a reduction in anxiety.
Effets Biochimiques Et Physiologiques
2,11-Dihydroxytrimipraminepramine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,11-Dihydroxytrimipraminepramine in lab experiments is its well-established mechanism of action and therapeutic potential. This makes it a useful tool for studying the neurobiology of depression and anxiety disorders. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other antidepressant drugs.
Orientations Futures
There are a number of future directions for research on 2,11-Dihydroxytrimipraminepramine. One area of interest is the development of new and more effective antidepressant drugs based on its mechanism of action. Another area of interest is the use of 2,11-Dihydroxytrimipraminepramine in combination with other drugs to enhance its therapeutic effects. Additionally, research is needed to better understand the long-term effects of 2,11-Dihydroxytrimipraminepramine on the brain and body.
Méthodes De Synthèse
The synthesis of 2,11-Dihydroxytrimipramine involves the reaction of imipramine with sodium borohydride in the presence of methanol. This process results in the removal of the N-methyl group from imipramine, leading to the formation of 2,11-Dihydroxytrimipraminepramine.
Applications De Recherche Scientifique
2,11-Dihydroxytrimipraminepramine has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of major depressive disorder, panic disorder, and obsessive-compulsive disorder.
Propriétés
Numéro CAS |
158798-76-6 |
|---|---|
Nom du produit |
2,11-Dihydroxytrimipramine |
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,5-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-7-5-4-6-15(18)10-20(24)17-11-16(23)8-9-19(17)22/h4-9,11,14,20,23-24H,10,12-13H2,1-3H3 |
Clé InChI |
HPSQNATYIDAHCR-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(C=C(C=C2)O)C(CC3=CC=CC=C31)O)CN(C)C |
SMILES canonique |
CC(CN1C2=C(C=C(C=C2)O)C(CC3=CC=CC=C31)O)CN(C)C |
Synonymes |
2,11-dihydroxy-TMP 2,11-dihydroxytrimipramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



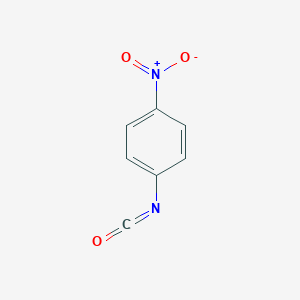
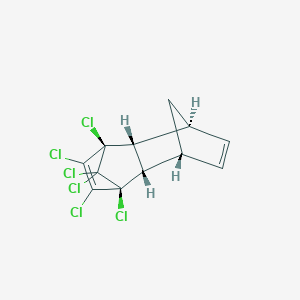
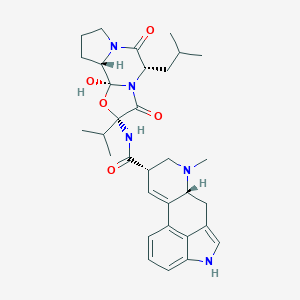
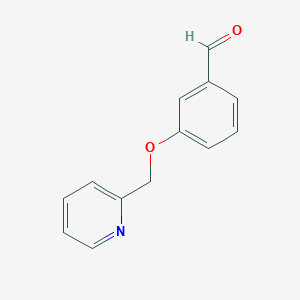
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
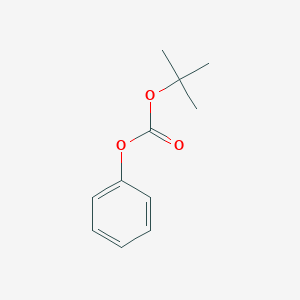

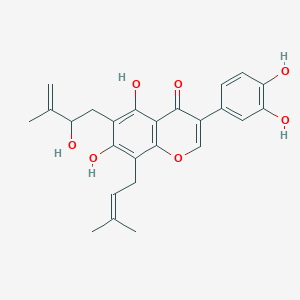
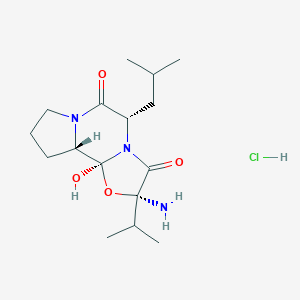
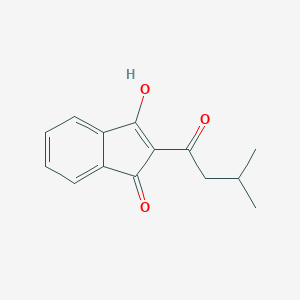
![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


